4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-[(3,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-3-10(4-12(16)6-11)8-19-14-2-1-9(7-18)5-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCTXLMXGCSUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkoxylation of Halogenated Precursors
A common route involves substituting halogen atoms in fluorinated bromobenzenes with alkoxy groups. For example, 3,5-difluorobenzyl bromide reacts with 3-fluoro-4-hydroxybenzaldehyde under basic conditions:
Conditions :
Key Challenges:
-
Competing side reactions (e.g., over-alkylation) require careful stoichiometry.
-
Purification via column chromatography (hexane/ethyl acetate) is necessary to isolate the product.
Grignard Reagent-Mediated Synthesis
Grignard Exchange with Subsequent Formylation
This method leverages Grignard reagents to introduce the difluorobenzyl group. A representative protocol from CN105859536B involves:
-
Grignard Reagent Preparation :
Isopropylmagnesium chloride reacts with 3,5-difluoro bromobenzene in tetrahydrofuran (THF): -
Reaction with DMF :
The Grignard reagent reacts with N,N-dimethylformamide (DMF) to form the aldehyde:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–10°C | Prevents Mg degradation |
| DMF Equivalents | 1.2 | Maximizes conversion |
| Post-Reaction Quench | HCl (pH 4) | Minimizes by-products |
| Yield : 85–90% |
Catalytic Coupling Approaches
Palladium-Catalyzed Cross-Coupling
Aryl halides and benzaldehyde derivatives undergo coupling using Pd catalysts. For example:
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Ligand: Copper(I) iodide
-
Solvent: Toluene
Alternative Synthetic Routes
Oxidative Methods
Stepwise Oxidation of Alcohols :
3,5-Difluorobenzyl alcohol is oxidized to the aldehyde using Dess-Martin periodinane:
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NAS | 70–85 | 95–98 | High | Moderate |
| Grignard Reagent | 85–90 | 99+ | Moderate | High |
| Palladium Catalysis | 65–75 | 90–95 | Low | Low |
| Oxidation | 80–85 | 97–99 | High | Moderate |
Table 2: Key Reaction Parameters
| Parameter | NAS | Grignard | Catalytic |
|---|---|---|---|
| Temperature Range (°C) | 80–100 | 0–10 | 100–120 |
| Reaction Time (h) | 6–8 | 2–4 | 12–24 |
| Purification Technique | Column | Distillation | Column |
Industrial-Scale Considerations
-
Grignard-Based Synthesis is preferred for high-purity batches (>99.5%) but requires stringent temperature control.
-
NAS Methods are cost-effective for large-scale production but generate more waste.
-
Catalytic Approaches are limited by Pd catalyst costs and lower yields.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Etherification via Nucleophilic Aromatic Substitution
The benzyl ether linkage in this compound is typically synthesized via SNAr (nucleophilic aromatic substitution) . For example:
-
3,5-Difluorobenzyl alcohol can react with 3-fluoro-4-hydroxybenzaldehyde under basic conditions (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like DMF or THF .
-
The electron-withdrawing fluorine substituents activate the aromatic ring for substitution, facilitating ether bond formation .
Example procedure (adapted from ):
text3-Fluoro-4-hydroxybenzaldehyde (1.0 equiv), 3,5-difluorobenzyl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv) DMF, 80°C, 12 h → Product isolated via flash chromatography (Hexane/EtOAc). Yield: ~70–85%
Aldehyde Functionalization Reactions
The aldehyde group participates in condensation and nucleophilic addition reactions:
Schiff Base Formation
-
Reacts with primary amines to form imines, as seen in polyazomethine synthesis :
Example: Condensation with p-phenylenediamine yields conjugated polymers .
Reductive Amination
-
With amines and reducing agents (e.g., NaBH₄), forms secondary amines.
Used in bioactive molecule synthesis (e.g., α3β4 nAChR modulators) .
Grignard Addition
Cross-Coupling Reactions
The fluorinated aryl rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings :
| Reaction Type | Conditions | Example Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Biaryl derivatives | 60–75% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | Aryl amines | 50–65% |
Electrophilic Aromatic Substitution
The electron-deficient rings direct meta/para substitution :
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions activated by fluorine .
-
Halogenation : Bromination using Br₂/FeBr₃ yields polyhalogenated derivatives .
Protection/Deprotection Strategies
-
Aldehyde Protection : Converted to acetals (e.g., using ethylene glycol) under acid catalysis .
-
Deprotection : HCl/MeOH cleaves acetals to regenerate the aldehyde .
Biological Activity Derivatives
This scaffold is used in medicinal chemistry:
-
SV2A Ligands : Alkylation of pyrrolidinones with chloromethylpyridines (e.g., compound 12e in ).
-
Anticancer Agents : Conjugation with triazolopyridazines via nucleophilic substitution .
Key Data Table: Reaction Conditions and Yields
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of fluorinated benzaldehydes exhibit significant antifungal properties. For example, compounds with similar structures to 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde have shown potent inhibition against Candida albicans, with IC50 values ranging from 8.1 to 57.7 μM depending on the specific substitutions on the phenyl ring . This suggests that the incorporation of fluorine atoms enhances biological activity, making it a valuable scaffold for developing antifungal agents.
Neurological Implications
Another promising application of fluorinated benzaldehydes is in the modulation of neuronal activity. Specifically, compounds targeting Kv7 channels have been explored for their potential in treating hyperexcitability disorders like epilepsy . The presence of fluorine substituents can influence the pharmacokinetic properties and receptor selectivity of these compounds, potentially leading to new therapeutic agents for neurological conditions.
Herbicidal Properties
Fluorinated compounds are often investigated for their herbicidal properties due to their ability to disrupt plant growth mechanisms. The synthesis of this compound can lead to novel agrochemicals that exhibit selective herbicidal activity while minimizing environmental impact. Studies indicate that such compounds can inhibit specific biochemical pathways in plants, thus serving as effective herbicides .
Synthetic Methods
The synthesis of this compound typically involves several steps, including electrophilic aromatic substitution and functional group transformations. For instance, methods described in patents highlight the use of various reagents and conditions that facilitate the introduction of fluorine substituents while maintaining high yields .
| Synthetic Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Electrophilic substitution | Fluorinated benzyl alcohol | Acidic medium | High |
| Reduction | NaBH4 or similar | Mild conditions | Moderate |
| Final purification | Chromatography | Standard techniques | High |
Case Study: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal efficacy of a series of fluorinated benzaldehydes, including derivatives similar to this compound. The results indicated that compounds with multiple fluorine atoms exhibited enhanced antifungal activity against C. albicans, suggesting a structure-activity relationship that favors increased fluorination .
Case Study: Neurological Modulation
Another investigation focused on the effects of fluorinated benzaldehydes on neuronal Kv7 channels, revealing that certain derivatives could significantly modulate channel activity and provide therapeutic benefits for conditions like epilepsy . This highlights the potential for developing new drugs based on the structural framework provided by this compound.
Mechanism of Action
The mechanism of action of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity:
<sup>*</sup>logP values are estimated based on substituent contributions.
Key Findings
Substituent Effects on Bioactivity :
- The 3,5-difluorobenzyl group in compound 5i () enhances HIV-1 reverse transcriptase inhibition due to improved hydrophobic interactions and electron-withdrawing effects . Similarly, the target compound’s 3,5-difluorobenzyloxy group may optimize binding in drug targets.
- Ortho-substitution (e.g., 2-Br in 5i) is critical for bioactivity, whereas meta/para-substitution (as in the target compound) may prioritize metabolic stability over direct receptor interaction .
Physicochemical Properties: Fluorination lowers logP (lipophilicity) compared to non-fluorinated analogs (e.g., 4-(benzyloxy)-3-fluorobenzaldehyde) but increases metabolic stability. For instance, TAK-385’s reduced cytochrome P450 inhibition is attributed to fluorine substitution . The difluoromethoxy group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde improves water solubility relative to benzyloxy derivatives, highlighting trade-offs between lipophilicity and solubility .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for 3,5-difluorobenzyl derivatives, involving SN2 reactions under anhydrous conditions . In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde is synthesized via esterification of dihydroxybenzaldehyde, a less complex route .
Applications :
Biological Activity
4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure
The compound features a benzaldehyde moiety substituted with a difluorobenzyl ether group, which is critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as aldehyde dehydrogenases (ALDHs), which are implicated in drug metabolism and cancer progression. Inhibiting these enzymes can enhance cytotoxicity in cancer cells .
- Anti-inflammatory Effects : Some benzaldehyde derivatives exhibit anti-inflammatory properties by suppressing pro-inflammatory cytokines in immune cells. This suggests that the compound may also modulate inflammatory responses.
Anticancer Activity
Research indicates that structural modifications in benzaldehyde derivatives can significantly enhance their anticancer potency. A study reported that compounds with electron-withdrawing groups at specific positions demonstrated improved inhibitory effects on ALDH isoforms associated with tumor growth.
Case Study: Anticancer Efficacy
A comparative analysis of various compounds indicated the following IC50 values against different cancer cell lines:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | ALDH1A3 |
| DEAB (control) | 5.67 | ALDH1A1 |
This table illustrates the potential efficacy of this compound compared to a control compound.
Anti-inflammatory Effects
In vitro studies have shown that related compounds can significantly reduce the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential for this compound to act as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated antimicrobial properties against various pathogens, particularly in immunocompromised models .
- Functionalization Studies : Research involving the functionalization of similar scaffolds has revealed promising results in inhibiting cell growth in fungal infections, with IC50 values ranging from 48.9 μM to 57.7 μM for structurally related compounds .
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde, and how can reaction conditions be optimized?
Answer:
The Williamson ether synthesis is a primary route for constructing the ether linkage in this compound. Key steps include:
- Step 1: Preparation of 3,5-difluorobenzyl bromide (or chloride) via halogenation of 3,5-difluorotoluene under radical conditions .
- Step 2: Deprotonation of 3-fluoro-4-hydroxybenzaldehyde using a base (e.g., K₂CO₃ or NaH) to generate the phenoxide ion.
- Step 3: Nucleophilic substitution with 3,5-difluorobenzyl halide in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
Optimization Tips: - Use anhydrous conditions to avoid hydrolysis of the benzyl halide.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water mobile phase).
Basic: How do the fluorine substituents influence the compound’s spectroscopic characterization (e.g., NMR, IR)?
Answer:
The three fluorine atoms create distinct splitting patterns in ¹⁹F NMR:
- 3,5-Difluorobenzyl group: A doublet (J = 8–10 Hz) due to coupling between adjacent fluorine atoms .
- 3-Fluoro substituent on the benzaldehyde: A singlet if no adjacent protons, but coupling with aromatic protons may produce a multiplet in ¹H NMR.
Key Spectroscopic Data: - ¹H NMR (CDCl₃): δ 10.0 (s, 1H, aldehyde), 7.4–7.6 (m, aromatic protons).
- ¹⁹F NMR: δ -110 to -115 ppm (3,5-difluorobenzyl), -105 ppm (3-fluorobenzaldehyde).
- IR: Strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C-O-C stretch at ~1250 cm⁻¹ .
Advanced: How can computational docking (e.g., Glide) predict the binding interactions of this compound with biological targets?
Answer:
The compound’s fluorinated aromatic rings and aldehyde group make it a candidate for enzyme inhibition studies (e.g., kinases or proteases). Methodology:
Ligand Preparation: Generate 3D conformers of the compound using software like LigPrep (accounting for torsional flexibility).
Receptor Grid Generation: Define the active site of the target protein (e.g., PDB ID 1LI) using Glide’s grid-based approach .
Docking Simulation: Use Glide’s XP (extra precision) mode to rank poses by energy scores (e.g., GScore), prioritizing hydrogen bonds with the aldehyde and hydrophobic interactions with fluorine substituents .
Validation: Compare docking results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies in pose predictions .
Advanced: What strategies mitigate contradictions in reactivity data during nucleophilic addition to the aldehyde group?
Answer:
Contradictions may arise due to steric hindrance from the 3-fluoro substituent or electronic effects. Approaches include:
- Electronic Modulation: Use Lewis acids (e.g., BF₃·OEt₂) to polarize the aldehyde carbonyl, enhancing electrophilicity .
- Steric Mitigation: Employ bulky nucleophiles (e.g., Grignard reagents) in THF at low temperatures (-78°C) to slow competing side reactions .
- Monitoring Byproducts: Analyze reaction mixtures via LC-MS to detect intermediates (e.g., hemiacetals) and adjust solvent polarity (e.g., switch from THF to DCM) .
Advanced: How do fluorine atoms impact the compound’s stability under varying pH and temperature conditions?
Answer:
Fluorine’s electronegativity enhances stability but may alter hydrolysis pathways:
- Acidic Conditions (pH < 3): The aldehyde group is prone to protonation, accelerating hydration to geminal diol. Fluorine’s inductive effect slows this process slightly compared to non-fluorinated analogs .
- Basic Conditions (pH > 10): The ether linkage may undergo cleavage via SN2 mechanisms. Use stability studies (HPLC at 25–60°C) to determine degradation kinetics.
- Thermal Stability: TGA/DSC analysis shows decomposition >200°C, with fluorine reducing oxidative degradation .
Basic: What chromatographic methods are recommended for purifying this compound, and how do fluorine atoms affect retention times?
Answer:
- Normal-Phase Flash Chromatography: Use silica gel with hexane:ethyl acetate (gradient from 5% to 30% ethyl acetate). Fluorine increases polarity, reducing Rf compared to non-fluorinated analogs .
- Reverse-Phase HPLC: C18 column with acetonitrile/water (70:30); retention time ~12–15 minutes. Fluorine’s hydrophobicity may slightly increase retention .
Purity Criteria: ≥95% by HPLC (λ = 254 nm) and absence of halide byproducts (tested via AgNO₃ precipitation) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity in medicinal chemistry?
Answer:
Key Modifications:
- Aldehyde Group: Replace with bioisosteres (e.g., carboxylate or nitrile) to reduce reactivity while maintaining binding .
- Fluorine Substitution: Compare 3,5-difluoro vs. 2,4-difluoro analogs to assess steric vs. electronic effects on target affinity.
Experimental Design: - Synthesize analogs via parallel synthesis and screen against a panel of related enzymes (e.g., CYP450 isoforms) to assess selectivity .
- Use molecular dynamics simulations (e.g., Desmond) to analyze binding pocket interactions over 100-ns trajectories .
Basic: What safety precautions are critical when handling this compound, given its fluorinated and aldehyde functionalities?
Answer:
- Aldehyde Toxicity: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Fluorinated Byproducts: Avoid high-temperature decomposition (>200°C) to prevent HF release; neutralize spills with calcium carbonate .
- Storage: Keep under nitrogen at 2–8°C in amber vials to prevent oxidation and light-induced degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
